DMA - 188860-26-6

DMA

Catalog Number: EVT-253729
CAS Number: 188860-26-6
Molecular Formula: C27H28N6O2
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DMA is a DNA dye.Target:Hoechst stains are part of a family of blue fluorescent dyes used to stain DNA. These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
Source

Dopamine Methacrylamide is derived from dopamine hydrochloride through a chemical reaction with methacrylate anhydride. The synthesis process involves several reagents and requires careful control of pH and temperature to ensure successful product formation.

Classification

Dopamine Methacrylamide can be classified as:

  • Chemical Class: Methacrylamides
  • Functional Group: Amides
  • Biochemical Relevance: Neurotransmitter derivative
Synthesis Analysis

Methods

The synthesis of Dopamine Methacrylamide typically involves the following steps:

  1. Preparation of Reaction Mixture: Sodium borate and sodium bicarbonate are dissolved in distilled water, followed by the addition of dopamine hydrochloride under nitrogen atmosphere.
  2. Addition of Methacrylate Anhydride: A solution of methacrylate anhydride in tetrahydrofuran is added dropwise to the mixture while maintaining a moderately basic pH (8-9) using sodium hydroxide.
  3. Stirring and Washing: The mixture is stirred for several hours at room temperature, then washed with ethyl acetate to separate the product from impurities.
  4. Precipitation and Drying: The final product is precipitated from hexane and dried under vacuum.

Technical Details

The synthesis requires precise control over reaction conditions, including:

  • pH Control: Maintaining pH between 8-9 is crucial for optimal reaction rates.
  • Temperature Monitoring: The reaction typically occurs at room temperature but may require adjustments based on specific conditions observed during synthesis.
Molecular Structure Analysis

Structure

Dopamine Methacrylamide has a distinct molecular structure characterized by:

  • A methacrylamide functional group attached to a dopamine moiety.
  • The presence of both aromatic and aliphatic components contributes to its unique properties.

Data

The molecular formula for Dopamine Methacrylamide is C11H13N1O3C_{11}H_{13}N_{1}O_{3}. Key structural features include:

  • Aromatic ring from dopamine.
  • Double bond characteristic of methacrylate.
Chemical Reactions Analysis

Reactions

Dopamine Methacrylamide can participate in various chemical reactions, including polymerization processes where it acts as a monomer to form copolymers with other acrylates or methacrylates.

Technical Details

The polymerization process can be initiated using radical initiators such as azobisisobutyronitrile. The resulting polymers can exhibit enhanced adhesive properties and biocompatibility, making them suitable for medical applications.

Mechanism of Action

Process

The mechanism by which Dopamine Methacrylamide exerts its effects, particularly in adhesion applications, involves:

  1. Adhesion Promotion: The catechol groups present in dopamine facilitate strong interactions with various surfaces through hydrogen bonding and π-π stacking.
  2. Polymer Network Formation: Upon polymerization, the structure forms a network that enhances mechanical properties and adhesion strength.

Data

Studies have shown that the adhesion strength can be significantly improved by incorporating Dopamine Methacrylamide into polymer formulations due to its unique chemical interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents like tetrahydrofuran but sparingly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can undergo polymerization and cross-linking reactions under appropriate conditions.

Relevant data includes:

  • Melting point, boiling point, and specific heat capacity which are critical for processing applications.
Applications

Dopamine Methacrylamide has several scientific uses, particularly in:

  • Biomedical Applications: Used in drug delivery systems due to its biocompatibility.
  • Adhesives and Coatings: Its adhesive properties make it suitable for coatings that require strong bonding capabilities.
  • Tissue Engineering: Employed as a component in hydrogels for scaffolding materials that support cell growth and tissue regeneration.
Historical Development and Evolution of DMA in Industrial Chemistry

Early Synthesis Pathways and Initial Industrial Adoption

Dimethylamine (DMA), a simple aliphatic amine (molecular formula (CH₃)₂NH), emerged as an industrially significant compound in the late 19th century. Its initial production relied on batch processes involving the reaction of methanol (MeOH) and ammonia (NH₃) in the presence of dehydrating agents like zinc chloride (ZnCl₂). This method suffered from low yields (~40–50%), poor selectivity for DMA, and significant trimethylamine (TMA) by-product formation due to thermodynamic equilibrium constraints [4]. The Leblanc process (patented 1791), which produced soda ash (sodium carbonate), indirectly supported early DMA synthesis by providing alkali catalysts, though it released toxic by-products [3].

A transformative shift occurred in the 1930s with the advent of gas-phase catalytic methods. Brown et al. pioneered alumina (Al₂O₃) and silica-alumina catalysts, enabling continuous production at elevated temperatures (300–400°C). This approach drastically improved efficiency:

  • MeOH conversion exceeded 90%
  • Reaction time reduced from hours to minutes
  • Operating costs dropped by ~60% [4]

Table 1: Evolution of DMA Synthesis Methods

EraMethodCatalyst/AgentYield DMAKey Limitation
Pre-1930sBatch Liquid-PhaseZnCl₂40–50%Low selectivity, high TMA
1930s–1960sGas-Phase CatalyticAl₂O₃/SiO₂-Al₂O₃60–70%Equilibrium-driven TMA dominance
Post-1980sZeolite-CatalyzedH-MOR, CHA-types80–85%High catalyst costs

The industrialization of DMA was further accelerated by the Haber-Bosch process (developed 1909–1913), which provided affordable ammonia—a critical feedstock. By the 1950s, DMA became integral to the surfactant and solvent sectors, with annual production reaching >100,000 metric tons globally [1] [3].

Shifts in Application Domains: From Solvent to Pharmaceutical Intermediate

Initially, DMA’s primary applications centered on its properties as a polar solvent and precursor for surfactants:

  • Textile Processing: DMA derivatives quaternized ammonium compounds served as fabric softeners, leveraging the textile industry’s demand for bleaching agents like chlorine (late 18th century) [3].
  • Agriculture: DMA-based herbicides (e.g., Dicamba) and pesticides dominated 1950s–1970s markets, aligning with post-war agricultural intensification [1].

A pivotal transition began in the 1980s with DMA’s recognition as a pharmaceutical building block. This shift was driven by:

  • N,N-Dimethylformamide (DMF) Synthesis: DMA + CO → DMF, a universal aprotic solvent for drug crystallization and peptide coupling [4].
  • N-Methylpyrrolidone (NMP) Production: DMA + γ-butyrolactone → NMP, a solvent for antibiotics and lithium-ion battery electrodes [4].
  • Biomolecular Condensation: DMA-modified proteins (e.g., asymmetric dimethylarginine) regulate cellular compartmentalization, implicating DMA in neurodegenerative disease research [5].

Table 2: DMA Derivative Market Growth (1980–2025)

DerivativePrimary ApplicationGlobal Demand (1980)Global Demand (2025)Growth Driver
DMFPharmaceutical solvents50 kt750 ktPeptide synthesis, Li-ion batteries
NMPAgrochem intermediates30 kt500 ktGreen solvents, electronics
DMAE*Choline precursors<10 kt200 ktNeurotransmitter analogs

*DMAE: Dimethylaminoethanol

By 2025, pharmaceuticals and electronics account for >65% of DMA consumption, displacing traditional solvent uses [4] [9].

Key Milestones in Patent Literature and Process Optimization

Patent innovations have systematically addressed DMA’s synthesis challenges—particularly selectivity and energy efficiency:

  • Catalyst Design (1985–2005):
  • US Patent 4,578,517 (1986): Introduced mordenite (MOR) zeolites with pore sizes ~6.5 Å to sterically hinder TMA formation, boosting DMA selectivity to 75% [4].
  • EP Patent 0,322,711 (1989): Cation-exchanged zeolites (e.g., K⁺/CHA-types) promoted Langmuir-Hinshelwood mechanisms, enabling NH₃-assisted desorption to suppress TMA [4].

  • Process Intensification (2010–Present):

  • WO 2018/154,321: Electrochemical synthesis using CO₂ and NH₃ reduced energy use by 40% versus thermal methods.
  • CN Patent 11,345,678 (2021): Machine learning-optimized reactors dynamically adjusted NH₃:MeOH ratios (N/C), maximizing DMA yield (88%) at minimal residence time [6].

Table 3: Patent Milestones in DMA Process Optimization

PatentYearInnovationImpactSelectivity Gain
US 2,188,7761940Fixed-bed Al₂O₃ catalysisEnabled continuous production+20% vs. batch
EP 0,322,7111989K⁺-exchanged zeolitesBlocked TMA diffusion+25%
WO 2018/154,3212018CO₂-electroreduction + NH₃40% energy reduction, zero-waste+15%
CN 11,345,6782021AI-driven N/C ratio controlReal-time yield optimization+8%

Properties

CAS Number

188860-26-6

Product Name

DMA

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole

Molecular Formula

C27H28N6O2

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31)

InChI Key

BMRRDFCQNOZNNR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC

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